

A Preliminary Investigation of Aloisine B: A Technical Guide

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Compound of Interest

Compound Name: Aloisine B

Cat. No.: B10788963

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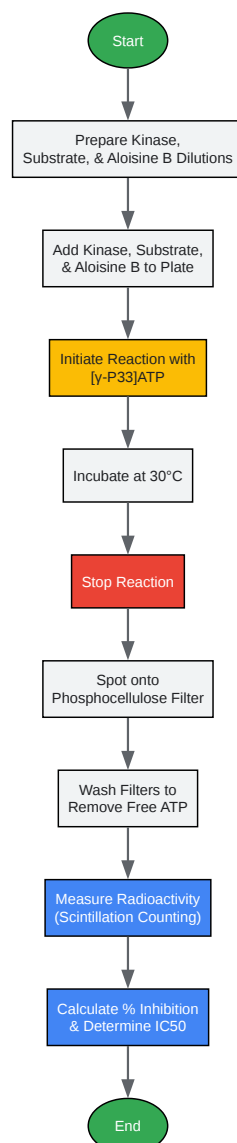
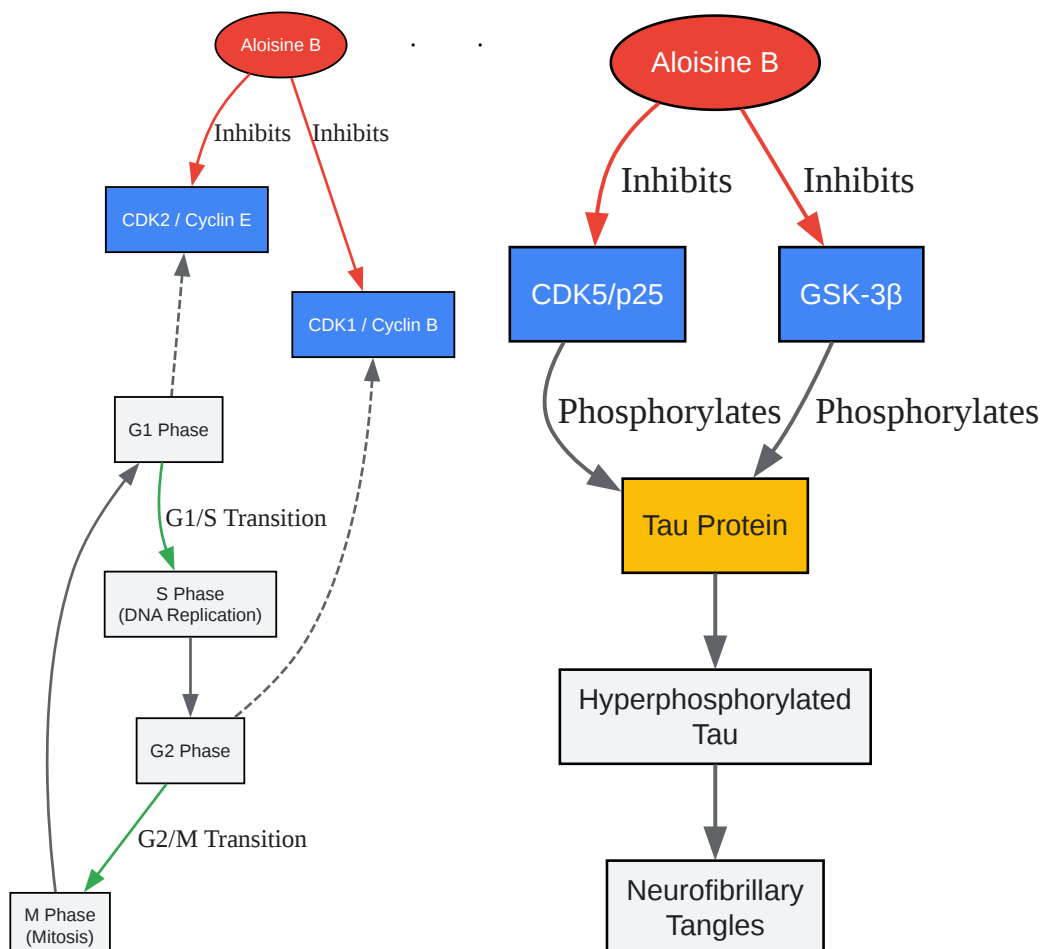
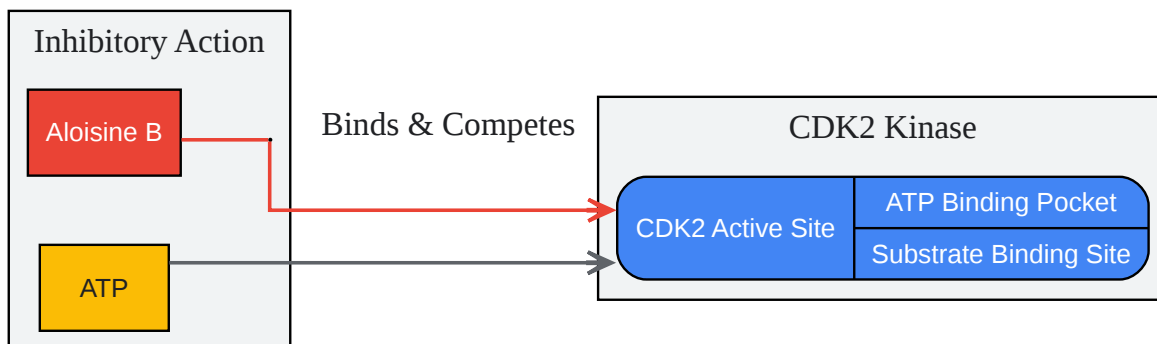
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aloisine B is a member of the 6-phenyl[5H]pyrrolo[2,3-b]pyrazines class of compounds, identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[1] Its mechanism of action involves the competitive inhibition of ATP binding to the catalytic subunit of these kinases.[1][2] This activity translates to distinct cellular effects, most notably the arrest of cell proliferation in both the G1 and G2 phases of the cell cycle.[1][3] As CDKs and GSK-3 are implicated in a variety of pathologies, including cancer and Alzheimer's disease, **Aloisine B** represents a significant scaffold for therapeutic development.[1][4] This document provides a technical overview of the preliminary data on **Aloisine B**'s effects, its mechanism, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Mechanism of Action

Aloisine B functions as an ATP-competitive inhibitor.[1] Kinetic studies and the resolution of its cocrystal structure with CDK2 confirm that it binds directly to the ATP-binding pocket of the kinase.[1][2] This binding action is stabilized by two hydrogen bonds formed between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu 83 within the kinase's active site.[1][2] By occupying this pocket, **Aloisine B** physically prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the kinase and blocking the downstream signaling cascade.



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